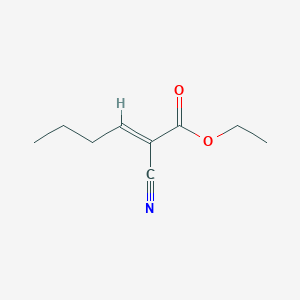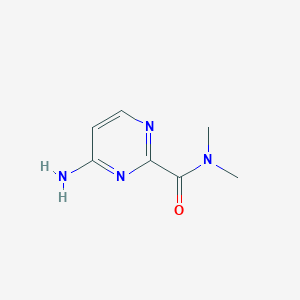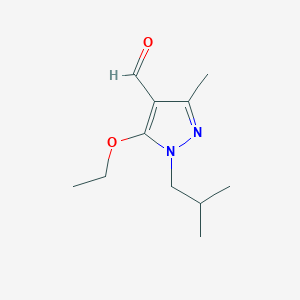![molecular formula C21H24N4O8S B2517695 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-05-1](/img/structure/B2517695.png)
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a synthetic organic compound with multifaceted applications in chemistry, biology, and medicine. Its structure is defined by the combination of a sulfonyl group, piperidine ring, and a nitrophenyl moiety, among others, granting it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid often involves the following steps:
Formation of the Hydrazone: : Reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone derivative under acidic conditions.
Coupling Reaction: : The hydrazone derivative is coupled with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Piperidinecarboxylation: : The intermediate compound is further reacted with piperidinecarboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound typically mirrors laboratory methods but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and purity. Solvent recovery and recycling systems are often employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo several types of reactions:
Oxidation: : The nitrophenyl group can be further oxidized to form various nitrogen oxides.
Reduction: : Hydrogenation can reduce the nitrophenyl group to an amino group.
Substitution: : The sulfonyl group can be substituted by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydroxide (NaOH) in aqueous medium.
Major Products
Oxidation: : Nitrogen oxides and carboxylic acids.
Reduction: : Aminophenyl derivatives.
Substitution: : Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : This compound can act as a building block for more complex molecules in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
Enzyme Inhibition: : The compound can inhibit certain enzymes due to its sulfonyl group, which interacts with the active sites of enzymes.
Receptor Binding: : It can bind to specific receptors in cellular membranes, influencing signal transduction pathways.
Medicine
Drug Development: : Utilized in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory conditions.
Industry
Material Science: : Used in the synthesis of polymers and other materials requiring a specific chemical functionality.
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: : The sulfonyl group forms a covalent bond with the active site of the enzyme, blocking its activity.
Receptor Binding: : The compound fits into the receptor site like a key in a lock, initiating or blocking signal transduction pathways.
Comparison with Similar Compounds
Comparison
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid: : Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and biological activity.
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid: : Chlorine substitution alters its electronic properties and reactivity.
List of Similar Compounds
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
That should give you a detailed breakdown of this fascinating compound! What other chemical wonders are you curious about?
Properties
IUPAC Name |
1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGZXFJBLRCBQ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(thiophen-2-yl)-1-[2-(thiophen-3-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2517617.png)
![1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2517619.png)
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)
![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)

![4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2517623.png)



![ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2517631.png)


